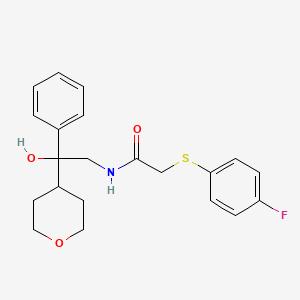

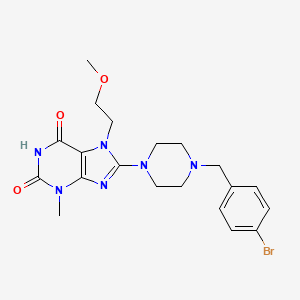

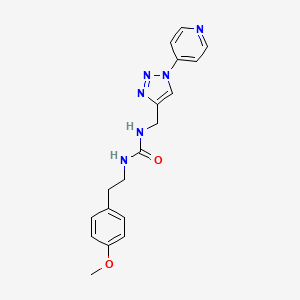

![molecular formula C13H8ClN3O2S B2409312 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole CAS No. 338404-62-9](/img/structure/B2409312.png)

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole” is an imidazothiazole derivative . It is also known as CITCO . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-substituted-6-(meta-nitrophenyl) imidazo thiadiazoles and 3-substituted-6-(meta-nitrophenyl) imidazo thiazoles were obtained by the condensation reaction of 2-amino-5-substituted-1,3,4 thiadiazoles and 2-amino-4-aryl-1,3 thiazoles, respectively, with meta-nitrophenacyl bromide in refluxing ethanol .Molecular Structure Analysis

The molecular formula of the compound is C12H7ClN2OS . The molecular weight is 262.72 . The structure of the compound includes an imidazole ring linked to a thiazole ring, forming an imidazo[2,1-b][1,3]thiazole core .Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 192 - 195°C . It is soluble in DMSO (28 mg/mL) but insoluble in water .Applications De Recherche Scientifique

Ring-Ring Interconversion Reactions : Billi et al. (2000) studied the effect of substituents on the thiazole ring in ring-opening/ring-closing reactions, involving compounds like 6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole. They found that these reactions lead to the formation of [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones, which have promising pharmacological potentialities due to their tricyclic system with quasi-planar geometry (Billi et al., 2000).

Antitubercular Activity : Andreani et al. (2001) investigated the antitubercular activity of several imidazo[2,1-b]thiazoles, including 6-(4-chlorophenyl)-2-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole. They found that the 5-nitroso derivative of this compound showed potent antitubercular activity (Andreani et al., 2001).

Modulation of CD2-Receptor of Human T Lymphocytes : Harraga et al. (1994) synthesized about 40 substituted imidazo[2,1-b]thiazoles to study their in vitro immunological effect on the modulation of CD2 receptor expression in human T trypsinized lymphocytes. Their findings suggest a regeneration effect on the expression of CD2 receptors, with structural parameters indicating favorable outcomes (Harraga et al., 1994).

Structure Analysis in Crystallography : Akkurt et al. (2010) conducted a study on the imidazo[2,1-b][1,3]thiazole group of a related compound, providing insights into its structural properties through crystallography. They reported the dihedral angles and interactions within the molecule, contributing to the understanding of its chemical structure (Akkurt et al., 2010).

Antibacterial and Antifungal Activities : Juspin et al. (2010) synthesized a series of imidazo[2,1-b]thiazoles and tested them for their antibacterial and antifungal activities. Some compounds, including derivatives of 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole, showed potent activities against various strains (Juspin et al., 2010).

Antimicrobial Evaluation : Güzeldemirci et al. (2013) reported the synthesis and evaluation of antibacterial and antifungal activities of compounds derived from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These derivatives showed significant activity against various bacterial and fungal strains (Güzeldemirci et al., 2013).

Safety And Hazards

The compound is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The compound has been widely used to activate hCAR, and hPXR and hCAR have distinct and overlapping biological functions . These results highlight the value of receptor-selective agonists and the importance of appropriately interpreting data in the context of receptor selectivity of such agonists . Future research could focus on further exploring the selectivity and potential applications of this compound in various biological contexts.

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2S/c14-10-3-1-9(2-4-10)12-11(5-6-17(18)19)16-7-8-20-13(16)15-12/h1-8H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWRAOYRHOVALA-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

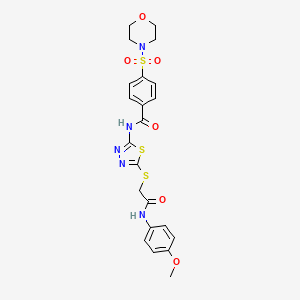

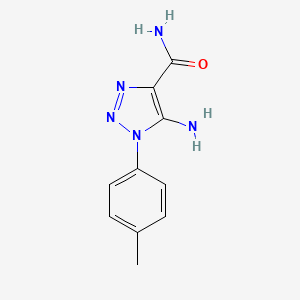

![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)

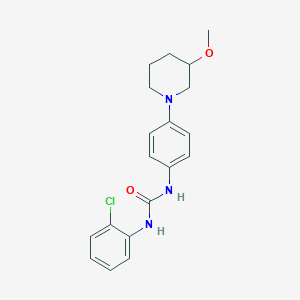

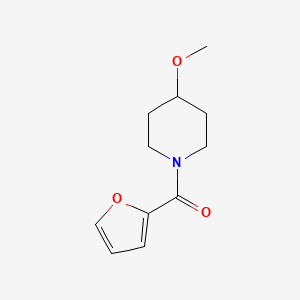

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)

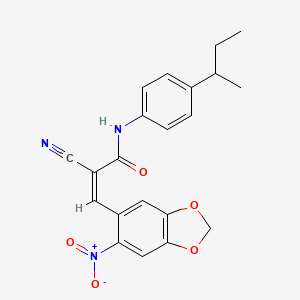

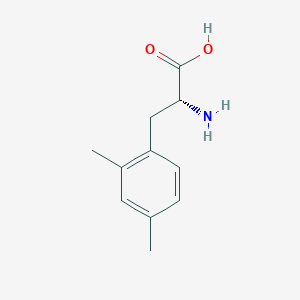

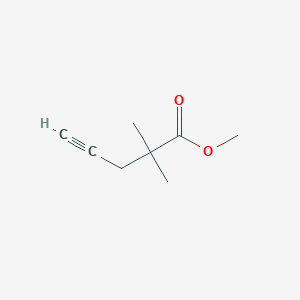

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)